

# In-Depth Technical Guide to mPEG-amine 5000 Da

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| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | mPEG-amine (MW 5000) |           |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy polyethylene glycol amine with a molecular weight of 5000 Daltons (mPEG-amine 5000 Da). It includes key technical data, detailed experimental protocols for its application in bioconjugation, and logical workflows for these procedures.

## **Core Concepts and Applications**

Methoxy polyethylene glycol amine (mPEG-amine) is a monofunctional linear PEG reagent with a methoxy group at one terminus and a primary amine group at the other. The methoxy group provides stability and reduces non-specific binding, while the amine group serves as a reactive handle for covalent attachment to various functional groups. With a molecular weight of 5000 Da, this polymer is extensively used in biomedical research and drug development to enhance the therapeutic properties of molecules.

#### Key applications include:

- Bioconjugation and PEGylation: Covalently attaching mPEG-amine to proteins, peptides, and other biomolecules can improve their solubility, extend their circulatory half-life, and reduce their immunogenicity.[1]
- Drug Delivery: As a component of drug delivery systems, it can be used to modify the surface of nanoparticles, liposomes, and micelles to create "stealth" carriers that evade the



immune system and improve drug targeting.

- Surface Modification: It is employed to functionalize the surfaces of medical devices and biosensors to enhance their biocompatibility and reduce biofouling.[1]
- Hydrogel Formation: The amine group can participate in cross-linking reactions to form hydrogels for tissue engineering and controlled drug release applications.[1]

### **Technical Data**

The CAS number for mPEG-amine 5000 Da is 80506-64-5.[2][3][4][5]

**Ouantitative Data Summary** 

| Property Data              | Value  | Source       |
|----------------------------|--|--------------|
| CAS Number                 | 80506-64-5   | [2][3][4][5] |
| Synonyms                   | mPEG-NH2, Methoxy-PEG-<br>Amine, O-(2-Aminoethyl)-O'-<br>methylpolyethylene glycol | [1][2]       |
| Molecular Weight (Average) | ~5000 Da   | [1][2][4]    |
| Linear Formula             | H2NCH2CH2(OCH2CH2)nOCH   | [2][4][5]    |
| Purity                     | >95%   | [5]          |
| Appearance                 | White to off-white solid or powder   | [4][5]       |
| Solubility                 | Soluble in water, ethanol, chloroform, and DMSO                                    | [5]          |
| Storage                    | Store at -20°C in a dry environment  |              |

## **Experimental Protocols**

This section details common experimental procedures involving mPEG-amine 5000 Da.



# Protocol 1: Coupling of mPEG-amine to a Carboxylated Surface (e.g., Nanoparticles)

This protocol describes the covalent attachment of mPEG-amine to a surface presenting carboxylic acid groups using carbodiimide chemistry.

#### Materials:

- Carboxylated nanoparticles
- mPEG-amine 5000 Da
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
- · Washing Buffer: PBS or deionized water

#### Procedure:

- Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.
- Carboxyl Group Activation:
  - Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended.
  - Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This
    activates the carboxyl groups to form a more stable NHS-ester intermediate.
- PEGylation (Amine Coupling):



- Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer.
- Immediately add the mPEG-amine 5000 Da solution (typically a 10-50 fold molar excess relative to the nanoparticles) to the activated nanoparticle suspension.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS-esters.
- Purification:
  - Remove unreacted PEG and coupling reagents by repeated centrifugation and resuspension in the Washing Buffer.
  - Alternatively, dialysis or tangential flow filtration can be used for purification.

# Protocol 2: General Procedure for Protein PEGylation with an Amine-Reactive PEG

While this protocol uses an amine-reactive PEG (e.g., mPEG-NHS ester) to modify a protein, the principles are informative for understanding the reactivity of the amine group on mPEG-amine.

#### Materials:

- Protein of interest
- mPEG-NHS ester (as an example of an amine-reactive PEG)
- Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
- Anhydrous DMSO or DMF



 Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography column)

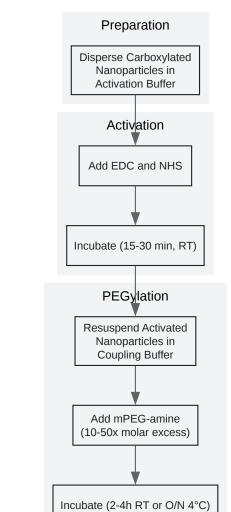
#### Procedure:

- Buffer Exchange: Ensure the protein is in a compatible, amine-free buffer at the desired pH. If necessary, perform a buffer exchange using dialysis or a desalting column.
- Reagent Calculation: Determine the required amounts of the protein and the mPEG-NHS ester to achieve the desired molar excess (e.g., 20-fold).
- Dissolution:
  - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
  - Immediately before use, dissolve the calculated amount of mPEG-NHS ester in a minimal volume of anhydrous DMSO or DMF.
- Reaction: Add the mPEG-NHS ester solution dropwise to the stirring protein solution.
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice.
- Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS ester.
- Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique.

## **Visualizations**

The following diagrams illustrate the logical workflows for the experimental protocols described above.





#### Workflow for Coupling mPEG-amine to a Carboxylated Surface

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Finalization

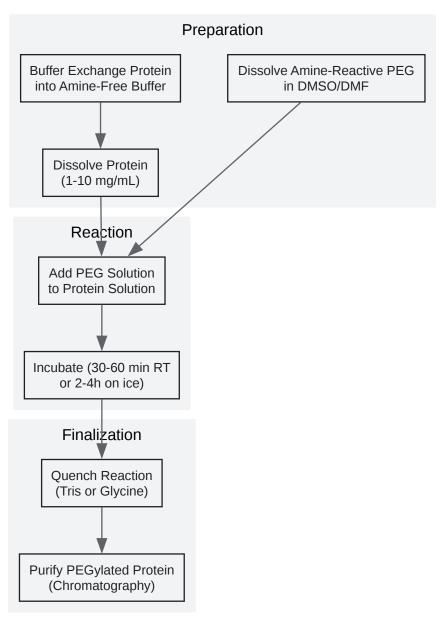
Quench Reaction (Tris or Glycine)

Purify (Centrifugation/Dialysis)

Caption: Workflow for coupling mPEG-amine to a carboxylated surface.



### General Workflow for Protein PEGylation with an Amine-Reactive PEG



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Caption: General workflow for protein PEGylation with an amine-reactive PEG.



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